molecular formula C13H10N4O B5157201 1H-INDOLE-2,3-DIONE,3-[2-(2-PYRIDINYL)HYDRAZONE] CAS No. 20144-03-0

1H-INDOLE-2,3-DIONE,3-[2-(2-PYRIDINYL)HYDRAZONE]

Cat. No.: B5157201
CAS No.: 20144-03-0
M. Wt: 238.24 g/mol
InChI Key: RAKUQDIILFQMQB-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] typically involves the condensation of 1H-indole-2,3-dione (isatin) with 2-(2-pyridinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1H-Indole-2,3-dione (Isatin): A precursor to the compound, known for its diverse biological activities.

    2-(2-Pyridinyl)hydrazine: Another precursor, used in the synthesis of various hydrazone derivatives.

    Indole Derivatives: A broad class of compounds with similar structures and diverse applications.

Uniqueness: 1H-Indole-2,3-dione,3-[2-(2-pyridinyl)hydrazone] is unique due to its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-13-12(9-5-1-2-6-10(9)15-13)17-16-11-7-3-4-8-14-11/h1-8,15,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKUQDIILFQMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419041
Record name MLS002706413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20144-03-0
Record name MLS002706413
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002706413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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